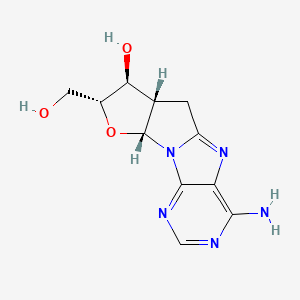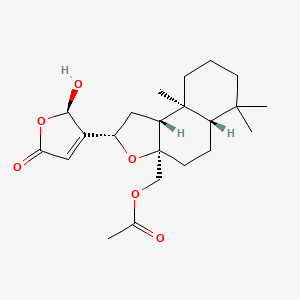
17-O-Acetylacuminolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Acetylacuminolide is a natural product found in Neo-uvaria acuminatissima with data available.
Scientific Research Applications
Anti-Inflammatory Activity
17-O-Acetylacuminolide (AA) has demonstrated significant anti-inflammatory properties. In vitro and in vivo studies have shown that AA inhibits the release of tumor necrosis factor alpha (TNF-α) and reduces nitric oxide production. It also effectively downregulates various inflammatory cytokines and prevents the translocation of the nuclear factor kappa B (NF-κB), a key player in the inflammatory response. This suggests its potential as a lead compound for anti-inflammatory drug development (Achoui, Appleton, Abdulla, Awang, Mohd, & Mustafa, 2010).
Immunomodulatory Effects
AA has shown immunomodulatory effects, particularly in endothelial cells and macrophages, which are crucial in inflammation. In human umbilical vein endothelial cells, AA inhibited the expression of inflammatory proteins and chemokines, and hindered angiogenesis in vitro. It also downregulated gene expression related to inflammation in macrophage-like cells, providing further support for its anti-inflammatory potential across different models of inflammation (Achoui, Heyninck, Looi, Mustafa, Haegeman, & Mustafa, 2014).
Synthesis from Natural Sources
The synthesis of 17-O-acetylacuminolide from natural sources has been reported, highlighting its potential for pharmaceutical applications. The process involves the conversion of commercially available compounds to acuminolide and its derivatives, demonstrating the feasibility of producing this compound for further study and potential therapeutic use (Zoretic, Fang, Ribeiro, & Dubay, 1998).
Cytotoxicity in Cancer Research
In cancer research, related compounds have been isolated with cytotoxic properties, suggesting the potential of 17-O-acetylacuminolide in this field. Studies have shown that similar labdane diterpenoids exhibit cytotoxic activities, which may inform future research on 17-O-acetylacuminolide's potential in cancer therapeutics (Lee, Ma, Chai, Madulid, Lamont, O'neill, Besterman, Farnsworth, Soejarto, Cordell, Pezzuto, & Kinghorn, 1995).
properties
Product Name |
17-O-Acetylacuminolide |
|---|---|
Molecular Formula |
C22H32O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(2S,3aR,5aS,9aS,9bR)-2-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]-6,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-3a-yl]methyl acetate |
InChI |
InChI=1S/C22H32O6/c1-13(23)26-12-22-9-6-16-20(2,3)7-5-8-21(16,4)17(22)11-15(28-22)14-10-18(24)27-19(14)25/h10,15-17,19,25H,5-9,11-12H2,1-4H3/t15-,16-,17+,19+,21-,22-/m0/s1 |
InChI Key |
NOFRYDHCCCFKCU-IHBVCYBESA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H](O2)C4=CC(=O)O[C@H]4O)(CCCC3(C)C)C |
Canonical SMILES |
CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C |
synonyms |
17-acetoxy-8a,12-epoxy-16-hydroxylabd-13(14)-en-15,16-olide 17-O-acetylacuminolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



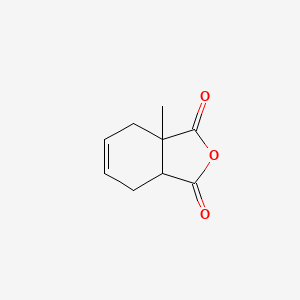
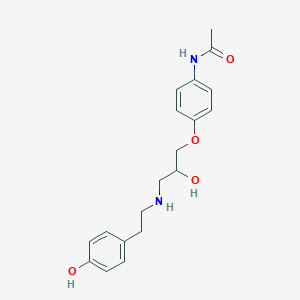
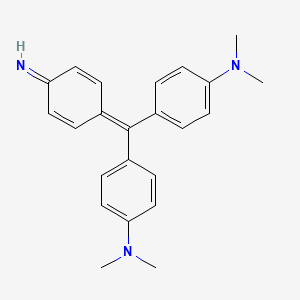
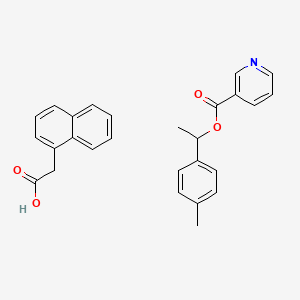
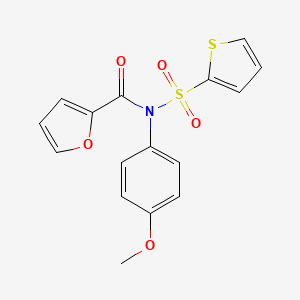
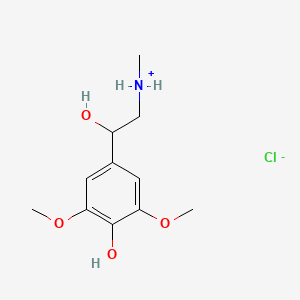
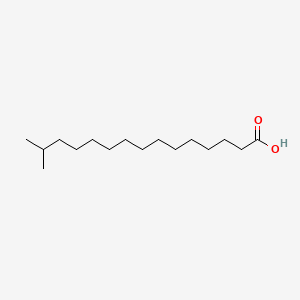
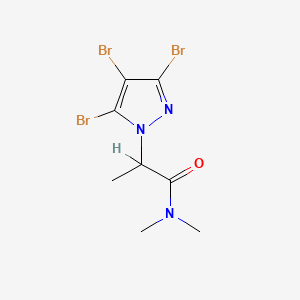
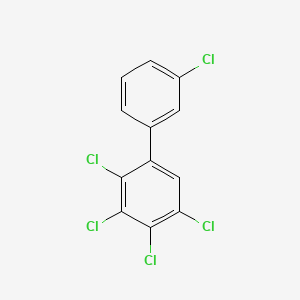
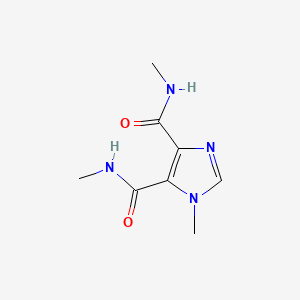
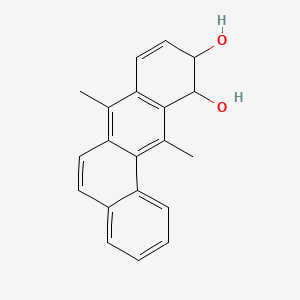
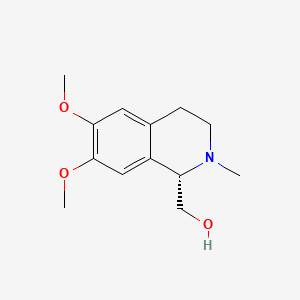
![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)
